An In-depth Technical Guide to Methoxy-d3-benzene
An In-depth Technical Guide to Methoxy-d3-benzene
Introduction
Methoxy-d3-benzene, also known as anisole-d3, is an isotopically labeled form of methoxybenzene (anisole) where the three hydrogen atoms of the methoxy group are replaced with deuterium. This seemingly subtle structural modification imparts unique physicochemical properties that make it an indispensable tool in modern analytical chemistry, particularly for researchers, scientists, and professionals in drug development. The incorporation of deuterium, a stable, non-radioactive heavy isotope of hydrogen, allows for mass differentiation without significantly altering the chemical reactivity or physical behavior of the molecule.
The primary utility of Methoxy-d3-benzene stems from its application as an internal standard in quantitative mass spectrometry.[1] Furthermore, its structure serves as a valuable probe in metabolic studies to investigate reaction mechanisms and the kinetic isotope effect.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and critical applications of Methoxy-d3-benzene, offering field-proven insights for its effective implementation in a research setting.
Physicochemical and Spectroscopic Properties
The physical characteristics of Methoxy-d3-benzene are nearly identical to its non-deuterated counterpart, anisole. This similarity is crucial for its function as an internal standard, ensuring it behaves consistently during analytical procedures like chromatography and sample extraction.[3]
Table 1: Physicochemical Properties of Methoxy-d3-benzene
| Property | Value | Source/Note |
| Chemical Formula | C₇H₅D₃O | - |
| Molecular Weight | 111.16 g/mol | [4] |
| CAS Number | 4019-63-0 | [4] |
| Appearance | Colorless liquid | Inferred from anisole |
| Boiling Point | ~154 °C | Similar to anisole |
| Melting Point | ~ -37 °C | Similar to anisole |
| Density | ~0.99 g/mL | Similar to anisole |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Inferred from anisole |
Spectroscopic Characterization: The Signature of Deuteration
Spectroscopic analysis is paramount for confirming the successful synthesis and verifying the isotopic purity of Methoxy-d3-benzene. Each technique provides a unique and definitive piece of evidence for the presence and location of the deuterium atoms.
-
Mass Spectrometry (MS): This is the most direct confirmation of deuteration. The electron ionization mass spectrum of Methoxy-d3-benzene will exhibit a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 111. This is precisely three mass units higher than that of unlabeled anisole (m/z 108), corresponding to the replacement of three ¹H atoms with three ²H (D) atoms. This mass shift is the fundamental principle behind its use as an internal standard.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides clear evidence of deuteration by omission. While the aromatic protons on the benzene ring will appear in their characteristic region (typically δ 6.8-7.3 ppm), the sharp singlet corresponding to the methoxy (-OCH₃) protons, normally found around δ 3.8 ppm in anisole, will be absent.[5][6] This absence is a definitive marker of successful deuteration at the methoxy position.
-
Carbon-13 (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, the aromatic carbons will appear in the typical δ 114-160 ppm range.[7][8] The carbon of the deuterated methoxy group (-OCD₃) will also be present, but its signal will be split into a multiplet due to coupling with the three deuterium nuclei (which have a spin I=1). This splitting pattern and a slight isotopic shift in its resonance frequency distinguish it from a standard methoxy group.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the vibrational characteristics of the molecule. The most significant feature in the IR spectrum of Methoxy-d3-benzene is the appearance of C-D stretching bands. These vibrations occur at a lower frequency (typically in the 2100-2250 cm⁻¹ region) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).[9][10] The presence of these C-D stretching absorptions and the corresponding decrease in the intensity of the aliphatic C-H stretch region confirms deuteration.
Synthesis of Methoxy-d3-benzene
The most reliable and common method for synthesizing Methoxy-d3-benzene is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[11][12][13] This method offers high yields and ensures the specific placement of the trideuteromethyl group.
Caption: Williamson Ether Synthesis workflow for Methoxy-d3-benzene.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a self-validating system for the synthesis of Methoxy-d3-benzene. The causality for each step is explained to ensure technical accuracy and reproducibility.
-
Preparation of the Alkoxide:
-
Step: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Causality: An inert atmosphere and dry solvent are critical to prevent the strong base from reacting with atmospheric water or acidic protons from the solvent, which would consume the reagent and reduce yield.[14]
-
Step: Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH) portion-wise.
-
Causality: Sodium hydride is a potent, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide nucleophile.[15] The reaction is exothermic, and adding the NaH slowly at 0 °C controls the rate of hydrogen gas evolution, ensuring safety.
-
-
Nucleophilic Substitution (Sₙ2 Reaction):
-
Step: While maintaining the inert atmosphere and cooling, slowly add iodomethane-d3 (CD₃I) to the stirred suspension of sodium phenoxide.
-
Causality: Iodomethane-d3 is an excellent Sₙ2 substrate. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the iodomethane-d3.[13] Iodide is a superb leaving group, facilitating a rapid and efficient reaction.
-
Step: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Step: Carefully quench the reaction by slowly adding a protic solvent (e.g., methanol or water) to consume any unreacted NaH.
-
Step: Transfer the mixture to a separatory funnel and perform an aqueous extraction using diethyl ether or ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and residual DMF.
-
Step: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Step: Purify the resulting crude product by fractional distillation or flash column chromatography to obtain pure Methoxy-d3-benzene.
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Core Applications in Research and Drug Development
The unique properties of Methoxy-d3-benzene make it a powerful tool, primarily in two key areas: quantitative analysis and metabolic pathway elucidation.
Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS)
This is the most critical and widespread application. In LC-MS/MS analysis, especially for complex biological matrices, variability can arise from sample preparation, instrument drift, and matrix effects (ion suppression or enhancement).[1][16] An internal standard is added at a known concentration to every sample, standard, and quality control to correct for this variability.[3]
Why Methoxy-d3-benzene is an Ideal Internal Standard:
-
Expertise & Trustworthiness: A deuterated analog is the "gold standard" for internal standards. Because its chemical structure is nearly identical to the analyte (the non-deuterated version), it co-elutes during chromatography and experiences the same extraction recovery and ionization efficiency.[3][17]
-
Self-Validation: Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression affecting the analyte will equally affect the internal standard.[16] The ratio of the analyte signal to the internal standard signal remains constant, providing a highly accurate and precise quantification, regardless of these variations.[16]
-
Authoritative Grounding: The mass difference ensures that the deuterated standard can be distinguished from the analyte by the mass spectrometer without any chromatographic separation, a key advantage over using a different chemical compound as a standard.[1][18]
Caption: Workflow for quantitative LC-MS/MS using a deuterated internal standard.
Probing the Kinetic Isotope Effect (KIE) in Metabolic Studies
The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. This difference can lead to a slower reaction rate if the C-H bond cleavage is the rate-determining step of a reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[19]
In drug metabolism, the O-demethylation of methoxy groups is a common pathway mediated by cytochrome P450 (CYP450) enzymes.[2] By using Methoxy-d3-benzene as a model substrate, researchers can:
-
Elucidate Reaction Mechanisms: A significant KIE (a slower rate of metabolism for the deuterated compound) provides strong evidence that the cleavage of the C-H bond on the methoxy group is a rate-limiting step in the enzymatic reaction.[19][20]
-
Develop Metabolically Stable Drugs: In drug design, if a methoxy group on a drug candidate is a primary site of rapid metabolism (a "metabolic soft spot"), replacing it with a trideuteromethoxy group can slow down its breakdown. This can improve the drug's pharmacokinetic profile by increasing its half-life and bioavailability, a strategy known as "metabolic shunting" or creating "heavy drugs."[21]
Safety and Handling
Methoxy-d3-benzene should be handled with the same precautions as its non-deuterated analog, anisole. It is considered a flammable liquid and a potential irritant.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
Methoxy-d3-benzene is far more than just a heavy version of a common aromatic ether. It is a precision tool that leverages the subtle power of isotopic labeling to provide significant advantages in analytical and biochemical research. Its role as a gold-standard internal standard in LC-MS/MS enables levels of accuracy and reproducibility that are essential for regulated bioanalysis and drug development. Furthermore, its application in studying the kinetic isotope effect provides invaluable insights into enzymatic mechanisms and offers a strategic pathway for designing more robust and effective pharmaceuticals. For the modern researcher, a thorough understanding of the properties and applications of Methoxy-d3-benzene is key to unlocking higher-quality data and deeper mechanistic understanding.
References
- The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research.
- Specifications of Methoxy-d3-benzene. Capot Chemical.
- 1-(methoxy-d3)-3-nitrobenzene. Clearsynth.
- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- 1-bromo-4-(methoxy-d3)benzene. Clearsynth.
- Infrared Spectroscopy. Chemistry LibreTexts.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Kinetic isotope effect in the metabolic demethyl
- 1-Methoxy-3,5-dimethylbenzene. ChemScene.
- 4-Methoxy-d3-toluene-2,3,5,6-d4. CDN Isotopes.
- Supporting information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. The Royal Society of Chemistry.
- The kinetic isotope effect in the search for deuterated drugs.
- Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodin
- Williamson Ether Synthesis reaction. BYJU'S.
- (E)-1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Synlett.
- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed.
- Williamson ether synthesis. Wikipedia.
- Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450.
- Organic Chemistry Williamson Ether Synthesis. University of Richmond.
- (a) 2D-IR spectrum of the C−D stretching vibration of the Pt(II)...
- 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. capotchem.com [capotchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. francis-press.com [francis-press.com]
- 12. byjus.com [byjus.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. nebiolab.com [nebiolab.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic isotope effect in the metabolic demethylation of temazepam - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Portico [access.portico.org]
